

Molecular weight and formula of 2-Chloro-1-(3-nitrophenyl)ethanol

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Compound of Interest

Compound Name: 2-Chloro-1-(3-nitrophenyl)ethanol

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An In-depth Technical Guide to 2-Chloro-1-(3-nitrophenyl)ethanol

Disclaimer: Publicly available experimental data on **2-Chloro-1-(3-nitrophenyl)ethanol** is limited. This guide provides theoretical data based on its chemical structure and proposes a plausible synthetic route based on established organic chemistry principles for analogous compounds.

Molecular Profile

2-Chloro-1-(3-nitrophenyl)ethanol is a substituted phenylethanol derivative. Its structure consists of a phenyl ring substituted with a nitro group at the meta position (position 3) and a 2-chloroethanol group at position 1. The presence of a chiral center at the carbinol carbon suggests that this compound can exist as a racemic mixture of two enantiomers.

Chemical Structure and Properties

The molecular formula and weight have been calculated based on the compound's structure.



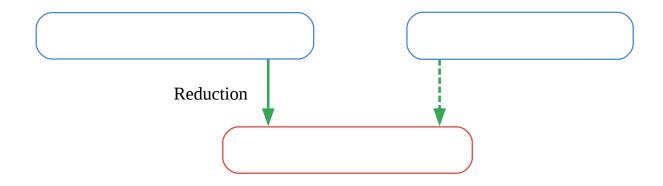
Property	Value
Molecular Formula	C8H8CINO3
Molecular Weight	201.61 g/mol
IUPAC Name	2-Chloro-1-(3-nitrophenyl)ethanol
Canonical SMILES	C1=CC(=CC(=C1)INVALID-LINKO) INVALID-LINK[O-]
InChI Key	Not available
CAS Number	Not available

Proposed Synthesis

Due to the lack of specific literature on the synthesis of **2-Chloro-1-(3-nitrophenyl)ethanol**, a general and reliable method is proposed: the reduction of the corresponding ketone, 2-chloro-1-(3-nitrophenyl)ethan-1-one.

Synthetic Workflow

The proposed synthesis involves a single-step reduction of the ketone precursor.



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Caption: Proposed synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol.

Hypothetical Experimental Protocol



Objective: To synthesize **2-Chloro-1-(3-nitrophenyl)ethanol** via the reduction of 2-chloro-1-(3-nitrophenyl)ethan-1-one.

Materials:

- 2-chloro-1-(3-nitrophenyl)ethan-1-one
- Sodium borohydride (NaBH₄)
- Methanol (anhydrous)
- Dichloromethane
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-chloro-1-(3-nitrophenyl)ethan-1-one in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
- Reduction: While stirring, slowly add 1.1 equivalents of sodium borohydride to the solution in small portions, maintaining the temperature at 0°C.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
 (TLC) until the starting material is consumed.



- Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition
 of a saturated aqueous solution of ammonium chloride.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Potential Applications and Research Directions

While no specific biological activities or applications have been documented for **2-Chloro-1-(3-nitrophenyl)ethanol**, related nitroaromatic and chloro-substituted compounds are of interest in medicinal chemistry and materials science. Potential areas for future research could include:

- Antimicrobial and Antifungal Activity: Many nitroaromatic compounds exhibit antimicrobial properties.
- Enzyme Inhibition: The electrophilic nature of the molecule could make it a candidate for enzyme inhibition studies.
- Intermediate for Drug Synthesis: This compound could serve as a building block for the synthesis of more complex pharmaceutical agents.

Signaling Pathways and Biological Interactions

There is no available information on signaling pathways or biological interactions involving **2-Chloro-1-(3-nitrophenyl)ethanol**. Research in this area would be required to elucidate any potential mechanisms of action.

Conclusion

This technical guide provides a theoretical overview of **2-Chloro-1-(3-nitrophenyl)ethanol**, a compound for which there is a notable absence of published experimental data. The provided







molecular properties are calculated, and the synthetic protocol is a hypothetical but chemically sound proposal based on the synthesis of analogous compounds. Further experimental investigation is necessary to validate these theoretical aspects and to explore the chemical and biological properties of this molecule.

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